molecular formula C15H13FN4O B12198861 N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide

N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide

Cat. No.: B12198861
M. Wt: 284.29 g/mol
InChI Key: MNTVMNYGLJNWRJ-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]pyridine core linked via a propanamide chain to a 4-fluorophenyl group. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and bioavailability, while the triazolopyridine moiety contributes to π-π stacking and hydrogen-bonding interactions with biological targets.

Properties

Molecular Formula

C15H13FN4O

Molecular Weight

284.29 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide

InChI

InChI=1S/C15H13FN4O/c16-11-4-6-12(7-5-11)17-15(21)9-8-14-19-18-13-3-1-2-10-20(13)14/h1-7,10H,8-9H2,(H,17,21)

InChI Key

MNTVMNYGLJNWRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide typically involves the following steps:

    Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and azides.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions where a fluorine atom is introduced into the phenyl ring.

    Amide Bond Formation: The final step involves coupling the triazolopyridine intermediate with a suitable carboxylic acid derivative to form the propanamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazolopyridine or phenyl derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazolopyridine derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide likely involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The triazolopyridine moiety may play a crucial role in binding to these targets, while the fluorophenyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolopyridine-Based Derivatives

(a) N-(4-Fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6e)
  • Structure : Replaces the propanamide linker with a sulfonamide group and introduces a methyl substituent on the triazole ring.
  • Synthesis : Prepared via cyclization of hydrazinylpyridine sulfonamide with methyl ortho-acetate (yield: 80%, m.p. 176–177 °C) .
  • Key Data :
    • 1H-NMR : δ 2.69 (s, 3H, CH3), 7.00–7.18 (Ar-H), 8.68 (s, H-5).
    • Elemental Analysis : Matches theoretical values (C 50.97%, H 3.62%, N 18.29%) .
(b) N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide
  • Structure : Substitutes the 4-fluorophenyl group with a benzothiazole-linked phenyl ring and replaces the propanamide oxygen with a sulfur atom.

Triazoloquinazolinone and Triazoloquinoxaline Derivatives

(a) N-(4-Fluorophenyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide (7{1})
  • Structure: Replaces the pyridine ring with a quinazolinone system.
  • Mechanism: Likely disrupts bacterial membrane integrity or enzyme function via the triazole-quinazolinone scaffold.
(b) Bis([1,2,4]triazolo)[4,3-a:3’,4’-c]quinoxaline Derivatives
  • Activity : Cytotoxic against HePG-2, Hep-2, and Caco-2 cancer cells.
  • Mechanism : Inhibits Topoisomerase II (TopoII), induces DNA intercalation, and triggers apoptosis .

Propanamide-Linked Derivatives with Heterocyclic Modifications

(a) 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide
  • Structure : Features a methoxy-substituted triazolopyridazine core and a thiazole-containing ethyl group.
  • Properties : Molecular weight = 408.48 g/mol; available for preclinical testing .
(b) N-(4-tert-Butylphenyl)-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide
  • Structure: Incorporates a methyl-substituted triazoloquinoline and a tert-butylphenyl group.
  • Applications : Listed in chemical databases (ZINC2890738) for virtual screening in drug discovery .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide Triazolopyridine + propanamide 4-Fluorophenyl Under investigation
N-(4-Fluorophenyl)-3-methyl-triazolopyridine-6-sulfonamide (6e) Triazolopyridine + sulfonamide Methyl, 4-fluorophenyl Synthetic intermediate
N-(4-Fluorophenyl)-3-[5-oxo-triazoloquinazolin-1-yl]propanamide (7{1}) Triazoloquinazolinone 4-Fluorophenyl, phenethyl Antimicrobial (>80% inhibition)
Bis-triazoloquinoxaline derivative Triazoloquinoxaline N-(4-fluorophenyl)acetamide TopoII inhibition, apoptosis
3-(Methoxy-triazolopyridazin-3-yl)-propanamide Triazolopyridazine Methoxy, thiazole-ethyl Preclinical screening

Key Research Findings

  • Antimicrobial Activity : Compounds like 7{1} demonstrate potent activity against Gram-negative bacteria, likely due to the triazole core’s ability to disrupt microbial enzymes .
  • Anticancer Potential: Triazoloquinoxaline derivatives inhibit TopoII and induce apoptosis, suggesting a shared mechanism with anthracyclines .
  • Structural Insights : The 4-fluorophenyl group enhances metabolic stability across analogs, while sulfonamide or thioether linkers modulate solubility and target affinity .

Biological Activity

N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group linked to a triazolo-pyridine moiety , characterized by the following molecular formula:

PropertyValue
Molecular FormulaC14H13FN4
Molecular Weight270.28 g/mol
IUPAC NameThis compound

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

  • Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases involved in cancer signaling pathways. This inhibition can disrupt tumor growth and proliferation by blocking critical signaling cascades.
  • DNA Intercalation : It has shown properties as a DNA intercalator, which may enhance its efficacy in targeting genetic material for therapeutic applications.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
    • A375 Melanoma Cells : The compound showed an IC50 value of approximately 15 µM.
    • MCF-7 Breast Cancer Cells : Exhibited significant growth inhibition with an IC50 value of around 10 µM.

Mechanistic Insights

The mechanism behind its anticancer activity involves several pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in treated cells.

Case Studies

Several case studies highlight the effectiveness of this compound in various experimental settings:

  • Study on Tumor Xenografts :
    • Researchers evaluated the compound's efficacy in xenograft models of human tumors. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
  • Combination Therapy :
    • In combination with traditional chemotherapeutics like cisplatin, this compound enhanced overall therapeutic efficacy and reduced resistance mechanisms.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeObserved Effects
AnticancerInduces apoptosis and inhibits cell proliferation
Kinase InhibitionBlocks tumor growth signaling pathways
DNA InteractionActs as an intercalator affecting genetic material

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